molecular formula C17H17N5OS B3019100 N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide CAS No. 1396864-51-9

N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide

Katalognummer: B3019100
CAS-Nummer: 1396864-51-9
Molekulargewicht: 339.42
InChI-Schlüssel: WUUKXLQJMHHJNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(6-(piperidin-1-yl)pyrimidin-4-yl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Thiazole-Aminopiperidine Hybrid Analogues

A study involving the design and synthesis of thiazole-aminopiperidine hybrid analogues identified compounds with promising activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. Among these, a specific compound demonstrated significant inhibition of Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, with minimal cytotoxicity, suggesting its potential as a lead compound for further antituberculosis drug development (V. U. Jeankumar et al., 2013).

Heterocyclic Carboxamides as Antipsychotic Agents

Research into heterocyclic carboxamides explored their use as potential antipsychotic agents. A series of analogues were prepared and evaluated for their binding affinity to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, as well as their in vivo efficacy in antagonizing apomorphine-induced responses in mice. Two derivatives were identified with potent activities and favorable profiles for further evaluation as antipsychotic candidates (M. H. Norman et al., 1996).

Antimicrobial Activity of Pyridine Derivatives

A study on the synthesis of novel pyridine derivatives demonstrated variable and modest antimicrobial activity against investigated bacterial and fungal strains. The study underscores the potential of these compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Synthesis and Antitumor Evaluation

Another research focused on the synthesis of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety. These compounds were evaluated for their antitumor activities against several cancer cell lines, with some showing moderate to strong activities. Notably, compounds exhibited potent antitumor activities against prostate cancer cells, highlighting their potential as leads for cancer therapy development (Erdong Li et al., 2020).

Anticancer and Anti-5-Lipoxygenase Agents

The synthesis of novel pyrazolopyrimidines derivatives was explored for their potential as anticancer and anti-5-lipoxygenase agents. The study found that certain derivatives exhibited selective influence on cancer cell lines and potent inhibition of 5-lipoxygenase, suggesting their dual therapeutic potential (A. Rahmouni et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit antibacterial activity , and some have shown cytotoxicity against cancer cells

Mode of Action

Compounds with similar structures have been found to inhibit certain enzymes , which could potentially alter cellular processes and lead to the observed effects. The specific interactions between this compound and its targets would need to be determined through further experimental studies.

Result of Action

Similar compounds have been found to exhibit antibacterial activity and cytotoxicity against cancer cells , suggesting that this compound could potentially have similar effects

Eigenschaften

IUPAC Name

N-(6-piperidin-1-ylpyrimidin-4-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-17(12-4-5-13-14(8-12)24-11-20-13)21-15-9-16(19-10-18-15)22-6-2-1-3-7-22/h4-5,8-11H,1-3,6-7H2,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUKXLQJMHHJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.